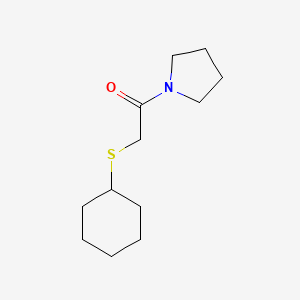
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBZ-Azepane, and it has a molecular formula of C16H21NO3. The compound's unique structure and properties make it a promising candidate for use in drug development, material science, and other areas of research.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. By inhibiting HDACs, DBZ-Azepane can alter gene expression patterns and disrupt disease pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. The compound's inhibition of HDACs has been linked to changes in gene expression patterns, cell cycle arrest, and induction of cell death. DBZ-Azepane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane in lab experiments is its unique structure and mechanism of action, which make it a promising candidate for drug development and other applications. However, the compound's synthesis method is complex and time-consuming, which may limit its widespread use in research. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane. One area of focus is the development of novel therapeutics based on the compound's mechanism of action. Additionally, further studies are needed to determine the compound's pharmacokinetics and toxicity in vivo. Other potential applications of DBZ-Azepane include material science and nanotechnology, where the compound's unique properties may be useful in developing new materials and devices. Overall, this compound is a promising compound with significant potential for scientific research and development.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane involves a multi-step process that starts with the reaction of 1,2,3,4-tetrahydro-1,4-benzodioxine-2-carboxylic acid with N-BOC-azepan-1-amine. The resulting product is then subjected to a series of chemical reactions, including deprotection and amidation, to produce DBZ-Azepane. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane has been extensively studied for its potential applications in various fields. One of the primary areas of research is drug development, where DBZ-Azepane has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound's unique structure and mechanism of action make it a promising candidate for developing novel therapeutics.
Propiedades
IUPAC Name |
azepan-1-yl(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-9-5-1-2-6-10-16)14-11-18-12-7-3-4-8-13(12)19-14/h3-4,7-8,14H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQWRVNXIDCXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467078.png)
![[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467086.png)
![[2-(3-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467091.png)
![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)
![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)

![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)


![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
